molecular formula C14H19NO4 B13618277 4-(3,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(3,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13618277
M. Wt: 265.30 g/mol
InChI Key: JBAXOSJGTHRUAR-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.

    Introduction of the 3,5-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is alkylated with a 3,5-dimethoxybenzyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrrolidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, ketones, or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the effects of structural modifications on biological activity.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid: Similar structure but lacks the methyl group on the pyrrolidine ring.

    3,5-Dimethoxyphenylacetic acid: Contains the same aromatic ring but with different substituents.

    1-Methylpyrrolidine-3-carboxylic acid: Similar pyrrolidine structure but without the aromatic ring.

Uniqueness

4-(3,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H19NO4/c1-15-7-12(13(8-15)14(16)17)9-4-10(18-2)6-11(5-9)19-3/h4-6,12-13H,7-8H2,1-3H3,(H,16,17)

InChI Key

JBAXOSJGTHRUAR-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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